Enantioselective N–H Insertion Catalysis: (R)- vs. (S)-2-Amino-1-phenylethanol Core
In N–H insertion reactions using a rhodium(II) carbenoid, the (R)-2-amino-1-phenylethanol structure serves as the catalytic core of cinchona alkaloid mimics. The (1R,2S)-isomer derived from (R)-2-amino-1-phenylethanol yields the N-phenyl-1-phenylglycine derivative enriched in the R-form with >90% enantiomeric excess (ee), while the corresponding (1S,2R)-isomer derived from (S)-2-amino-1-phenylethanol gives the S-form enriched product [1].
| Evidence Dimension | Enantiomeric excess (ee) of N-phenyl-1-phenylglycine derivative |
|---|---|
| Target Compound Data | >90% ee (R-form) |
| Comparator Or Baseline | (S)-2-amino-1-phenylethanol derived catalyst: >90% ee (S-form) |
| Quantified Difference | Opposite stereochemical outcome; same magnitude but inverted configuration |
| Conditions | Rh(II)-catalyzed N–H insertion of α-diazoesters with aniline |
Why This Matters
Procurement of the correct enantiomer is non-negotiable when stereochemistry determines product chirality; using the wrong enantiomer yields the antipode, potentially rendering the product inactive or even toxic.
- [1] Asymmetric N–H Insertion Reaction with Chiral Aminoalcohol as Catalytic Core of Cinchona Alkaloids. J. Synth. Org. Chem., Jpn. 2019. https://www.jstage.jst.go.jp View Source
